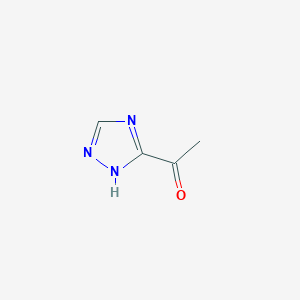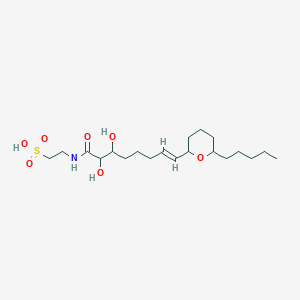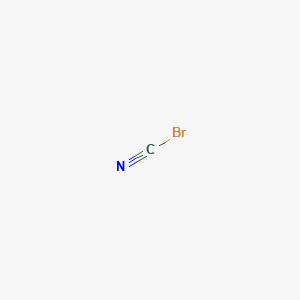
1-(1H-1,2,4-Triazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of these derivatives typically involves nucleophilic substitution reactions, cycloadditions, and other transformations. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, optimized to afford high yields under mild conditions . Similarly, 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone is prepared from chlorobenzene and chloroacetyl chloride, followed by a reaction with 1,2,4-triazole under phase transfer catalysis .
Molecular Structure Analysis
The molecular structures of these derivatives are elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is determined to be monoclinic with specific bond lengths and angles indicating a nearly coplanar configuration of certain atoms within the molecule .
Chemical Reactions Analysis
These derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential applications. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride yields an oxime derivative . Additionally, the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones into acetic acids by the Wilgerodt-Kindler method is reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are characterized using various spectroscopic methods. The IR, NMR, and UV-Visible spectra provide insights into the vibrational assignments, chemical shifts, and electronic properties of the molecules. For example, the UV-Visible spectrum of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone is recorded, and the electronic properties such as HOMO and LUMO energies are measured . The fluorescence properties of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives are also investigated, showing dependency on the substituents attached to the triazole rings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- Xu et al. (2005) conducted a study on the molecular structure of a compound related to "1-(1H-1,2,4-Triazol-5-yl)ethanone", revealing significant angles between the oxadiazole, benzene, and triazole rings, which play a role in its chemical behavior and potential applications in synthesis (Xu et al., 2005).
Corrosion Inhibition :
- A 2020 study by Jawad et al. explored the use of a derivative of "1-(1H-1,2,4-Triazol-5-yl)ethanone" as a corrosion inhibitor for mild steel in a corrosive environment. The study showed that this compound was effective in preventing corrosion, with the efficiency increasing with concentration (Jawad et al., 2020).
Antibacterial and Plant Growth Regulatory Activities :
- Research by Liu et al. (2007) demonstrated that certain derivatives of "1-(1H-1,2,4-Triazol-5-yl)ethanone" containing pyridine moieties exhibited antibacterial and plant growth regulatory activities. This suggests potential applications in agriculture and medicine (Liu et al., 2007).
Antifungal Activity :
- Holla et al. (2005) synthesized substituted 1,2,3-triazoles and studied their antimicrobial activity. This research highlights the potential of "1-(1H-1,2,4-Triazol-5-yl)ethanone" derivatives in the development of new antimicrobial agents (Holla et al., 2005).
Fungicidal Properties :
- Mao et al. (2013) explored the synthesis of novel compounds derived from "1-(1H-1,2,4-Triazol-5-yl)ethanone" and tested their fungicidal activity. Their findings indicate the potential use of these compounds in agricultural applications (Mao et al., 2013).
Synthesis of New Derivatives for Drug Discovery :
- Pokhodylo et al. (2021) discussed the synthesis of new fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from "1-(1H-1,2,4-Triazol-5-yl)ethanone" precursors, highlighting the compound's role as a building block in drug discovery (Pokhodylo et al., 2021).
Potential in Cancer Research :
- Bhat et al. (2016) synthesized a series of derivatives of "1-(1H-1,2,4-Triazol-5-yl)ethanone" and evaluated their potential as antimicrobial, antioxidant, and anti-cancer agents, demonstrating the compound's relevance in cancer research (Bhat et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQWOBXJHLLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,4-Triazol-5-yl)ethanone | |
CAS RN |
153334-29-3 |
Source


|
| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)










![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)